molecular formula C7H7IN2O2 B14842142 (4-Amino-6-iodopyridin-2-YL)acetic acid

(4-Amino-6-iodopyridin-2-YL)acetic acid

Cat. No.: B14842142
M. Wt: 278.05 g/mol
InChI Key: ONKVKMLIDXHRKO-UHFFFAOYSA-N
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Description

(4-Amino-6-iodopyridin-2-YL)acetic acid is a pyridine derivative featuring an amino group at position 4, an iodine atom at position 6, and an acetic acid moiety at position 2. Its structure combines aromatic, electron-donating (amino), and electron-withdrawing (iodo) groups, which influence its chemical reactivity, solubility, and coordination properties.

Properties

Molecular Formula

C7H7IN2O2

Molecular Weight

278.05 g/mol

IUPAC Name

2-(4-amino-6-iodopyridin-2-yl)acetic acid

InChI

InChI=1S/C7H7IN2O2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H2,9,10)(H,11,12)

InChI Key

ONKVKMLIDXHRKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-6-iodopyridin-2-YL)acetic acid typically involves multi-step reactions starting from pyridine derivativesThe reaction conditions often involve the use of reagents such as iodine, acetic anhydride, and ammonia under controlled temperatures and pH .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: (4-Amino-6-iodopyridin-2-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Amino-6-iodopyridin-2-YL)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of (4-Amino-6-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogues and their substituents are compared below:

Compound Name Substituents (Positions) Functional Groups/Modifications Key Properties/Applications
(4-Amino-6-iodopyridin-2-YL)acetic acid -NH₂ (4), -I (6), -CH₂COOH (2) Amino, iodo, acetic acid Potential metal coordination, high molecular weight, lipophilicity
2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid -NH₂ (4), -Cl (3,5), -F (6), -O-CH₂COOH (2) Amino, chloro, fluoro, ether-linked acetic acid Enhanced acidity (due to halogens), pesticide/herbicide applications
[3-Cyano-4-(4-methoxyphenyl)-6-phenyl-pyridin-2-ylsulfanyl]-acetic acid -CN (3), 4-OCH₃-C₆H₄ (4), -C₆H₅ (6), -S-CH₂COOH (2) Cyano, methoxyphenyl, phenyl, thioether-linked acetic acid Photovoltaic materials, ligand for catalysis
Key Comparison Points:

The electron-withdrawing cyano group in ’s compound increases acidity, whereas the methoxyphenyl group (electron-donating) may counteract this effect .

Coordination Behavior: The acetic acid group in all compounds can deprotonate to form carboxylate (-COO⁻), enabling metal coordination. In the ASBB study, -COO⁻ formed monodentate coordination with uranium, achieving 97.8% removal efficiency at pH 6.0 . The amino group in the target compound may act as a secondary donor site, facilitating chelate complex formation, a feature absent in halogenated or cyano analogues.

However, its polarizability may enhance van der Waals interactions in adsorption processes . The methoxyphenyl and phenyl groups in ’s compound introduce π-π stacking capabilities, useful in materials science .

Adsorption and Reactivity Insights from Modified Biochar Studies

  • Porosity and Surface Area : Acetic acid modification of biochar increased surface area (BET) by expanding pores, enhancing uranium adsorption. Similarly, the target compound’s iodine atom may influence crystallinity or packing in solid-state applications .
  • Functional Group Synergy : The coexistence of -COOH and -NH₂ in the target compound could mimic ASBB’s dual functional sites (-COO⁻ and hydroxyl groups), improving adsorption kinetics and capacity .

Comparative Data Table

Property This compound 2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic Acid 3-Cyano-4-(4-methoxyphenyl)-6-phenyl-pyridin-2-ylsulfanyl-acetic Acid
Molecular Weight Higher (due to iodine) Moderate (Cl/F reduce weight) Highest (phenyl/methoxyphenyl groups)
Solubility Moderate (polar amino/COOH vs. nonpolar I) Low (Cl/F increase hydrophobicity) Low (bulky aromatic groups)
Acidity (pKa) ~3.5-4.0 (acetic acid group) ~2.8-3.2 (electron-withdrawing Cl/F) ~2.5-3.0 (cyano enhances acidity)
Coordination Sites -COO⁻, -NH₂ (potential chelation) -COO⁻ (monodentate) -COO⁻, -S- (thioether)
Applications Metal recovery, pharmaceuticals Agrochemicals Catalysis, optoelectronics

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